13,6-N-Sulfinylacetamidopentacene 13,6-N-Sulfinylacetamidopentacene 13,6-N-Sulfinylacetamidopentacene (NSFAAP) is a highly soluble pentacene precursor that can be synthesized by Lewis acid-catalyzed Diels-Alder reaction of pentacene and N-sulfinylacetamide. It can be spin coated to form an organic thin film which can be used in organic electronics.

Brand Name: Vulcanchem
CAS No.: 454675-76-4
VCID: VC3863956
InChI: InChI=1S/C24H17NO2S/c1-14(26)25-23-19-10-15-6-2-4-8-17(15)12-21(19)24(28(25)27)22-13-18-9-5-3-7-16(18)11-20(22)23/h2-13,23-24H,1H3
SMILES: CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25
Molecular Formula: C24H17NO2S
Molecular Weight: 383.5 g/mol

13,6-N-Sulfinylacetamidopentacene

CAS No.: 454675-76-4

Cat. No.: VC3863956

Molecular Formula: C24H17NO2S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

13,6-N-Sulfinylacetamidopentacene - 454675-76-4

Specification

CAS No. 454675-76-4
Molecular Formula C24H17NO2S
Molecular Weight 383.5 g/mol
IUPAC Name 1-(23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaen-24-yl)ethanone
Standard InChI InChI=1S/C24H17NO2S/c1-14(26)25-23-19-10-15-6-2-4-8-17(15)12-21(19)24(28(25)27)22-13-18-9-5-3-7-16(18)11-20(22)23/h2-13,23-24H,1H3
Standard InChI Key HIABOOSIYBUBKB-UHFFFAOYSA-N
SMILES CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25
Canonical SMILES CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25

Introduction

13,6-N-Sulfinylacetamidopentacene, also known as NSFAAP, is a highly soluble precursor to pentacene, a well-known organic semiconductor material. It is synthesized through a Lewis acid-catalyzed Diels-Alder reaction between pentacene and N-sulfinylacetamide . This compound plays a crucial role in organic electronics, particularly in the fabrication of organic field-effect transistors (OFETs), due to its ability to form high-quality pentacene thin films upon thermal conversion .

SMILES and InChI Strings

  • SMILES: CC(=O)N1[C@@H]2c3cc4ccccc4cc3C@@HS1=O

  • InChI: 1S/C24H17NO2S/c1-14(26)25-23-19-10-15-6-2-4-8-17(15)12-21(19)24(28(25)27)22-13-18-9-5-3-7-16(18)11-20(22)23/h2-13,23-24H,1H3/t23-,24+,28?

  • InChI Key: HIABOOSIYBUBKB-XUEDKKMFSA-N

Storage and Handling

  • Storage Temperature: -20°C

  • Storage Class: Combustible Solids (WGK 3 in Germany)

  • Personal Protective Equipment (PPE): Eyeshields, Gloves

Fabrication Process

The fabrication of OFETs using 13,6-N-Sulfinylacetamidopentacene involves several steps:

  • Solution Preparation: Dissolve the precursor in chloroform at a concentration of 15 mg/mL.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter.

  • Spin Coating: Apply the solution to the substrate and spin coat at 1500 rpm for 1 minute.

  • Thermal Conversion: Heat the precursor film on a preheated hot plate at 200°C for 1 minute in a nitrogen atmosphere to convert it into pentacene .

Performance Characteristics

  • Film Thickness: Typically results in a pentacene film thickness of 100 nm.

  • Transistor Performance: High-performance OFETs can be achieved with this method, offering good mobility and stability.

High-Performance OFETs

Studies have shown that OFETs fabricated using 13,6-N-Sulfinylacetamidopentacene exhibit high performance, with characteristics such as high mobility and low threshold voltage, making them suitable for various electronic applications .

Photopatterning and Alternative Precursors

In addition to thermal conversion, other precursors like Pentacene-N-sulfinyl-tert-butylcarbamate allow for photopatterning using UV light, offering flexibility in device fabrication .

TIPS Pentacene

Another alternative is TIPS Pentacene, a soluble pentacene molecule developed by 3M and Outrider Technologies, which can be used to introduce high-purity pentacene into devices without the need for thermal conversion .

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